Boc-gln-gln-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-amino-2-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O7/c1-15(2,3)26-14(25)19-8(4-6-10(16)20)12(22)18-9(13(23)24)5-7-11(17)21/h8-9H,4-7H2,1-3H3,(H2,16,20)(H2,17,21)(H,18,22)(H,19,25)(H,23,24)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOCAMYLRIWQMA-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of Boc-Gln-Gln-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Role of Boc-Gln-Gln-OH in Peptide Chemistry

In the intricate world of peptide synthesis and drug development, Nα-tert-Butoxycarbonyl-L-glutaminyl-L-glutamine (this compound) emerges as a pivotal dipeptide building block. Its structure, featuring a Boc protecting group, is meticulously designed to enhance both stability and solubility, facilitating the controlled, stepwise elongation of peptide chains.[1] This guide, intended for the discerning researcher, offers a deep dive into the chemical properties, synthesis, and strategic applications of this compound, moving beyond a mere recitation of facts to provide a causal understanding of its utility in the laboratory.

Section 1: Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its effective application. These properties dictate its behavior in various solvent systems, its stability under different reaction conditions, and the analytical methods best suited for its characterization.

Structural and Molecular Data

The dipeptide this compound is characterized by the following fundamental properties:

| Property | Value | Source(s) |

| CAS Number | 250290-76-7 | [2] |

| Molecular Formula | C₁₅H₂₆N₄O₇ | [2] |

| Molecular Weight | 374.39 g/mol | [2] |

| Appearance | White to off-white powder | Inferred from related compounds[3] |

| SMILES | CC(C)(C)OC(=O)NC(CCC(N)=O)C(=O)NC(CCC(N)=O)C(=O)O | [2] |

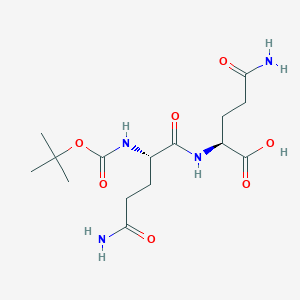

Below is a visual representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Solubility Profile

-

Organic Solvents : Boc-protected amino acids and peptides generally exhibit good solubility in polar organic solvents.[3] For this compound, high solubility is expected in solvents such as:

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Methanol[3]

-

-

Aqueous Solutions : The presence of the hydrophobic Boc group and the two glutamine residues suggests that this compound will have limited solubility in pure water.[4] Its solubility in aqueous buffers is expected to be pH-dependent. In general, peptides are more soluble at a pH away from their isoelectric point. For peptides with a free C-terminal carboxyl group, solubility often increases in basic aqueous solutions (e.g., dilute sodium bicarbonate) due to the deprotonation of the carboxylic acid to the more soluble carboxylate salt.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Solid State : As a solid, this compound is expected to be stable under standard laboratory conditions. To prevent degradation, it should be stored in a cool, dry, and dark environment in a tightly sealed container.[5]

-

Solution Stability : The stability of glutamine-containing peptides in solution is a significant consideration. The glutamine side chain can undergo cyclization to form pyroglutamate, especially at the N-terminus, or deamidation.[6] While the Boc group protects the N-terminal amine, the internal glutamine residue can still be susceptible to degradation over time, particularly at non-neutral pH and elevated temperatures. For this reason, it is advisable to prepare solutions fresh and store them at low temperatures (2-8 °C) for short periods. For long-term storage, aliquoting and freezing at -20°C or below is recommended.

Section 2: Synthesis and Purification

The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the coupling of Boc-Gln-OH with a C-terminally protected glutamine, followed by deprotection of the C-terminus. A more direct approach involves the coupling of Boc-Gln-OH with unprotected glutamine.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Exemplary Solution-Phase Synthesis Protocol

This protocol is a representative method for the synthesis of this compound. The specific quantities and reaction times may require optimization.

Materials:

-

Boc-L-Gln-OH

-

L-Glutamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of Boc-Gln-OH:

-

Dissolve Boc-L-Gln-OH (1 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF or DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC or EDC (1.1 equivalents) to the solution and stir for 30-60 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

-

Coupling Reaction:

-

In a separate flask, dissolve L-Glutamine (1 equivalent) in a minimal amount of aqueous base (e.g., 1 M NaOH) and cool to 0 °C.

-

Slowly add the activated Boc-Gln-OH solution to the L-Glutamine solution while maintaining the temperature at 0 °C and keeping the pH basic.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

If DCC was used, filter the reaction mixture to remove the precipitated DCU.

-

If the reaction was performed in DMF, dilute the mixture with water and extract with EtOAc. If in DCM, proceed to the washing steps.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by flash column chromatography on silica gel.

-

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : Key signals would include:

-

A singlet around 1.4 ppm corresponding to the nine protons of the Boc group.

-

Multiplets in the range of 1.8-2.4 ppm for the β and γ methylene protons of the two glutamine residues.

-

Multiplets around 4.0-4.5 ppm for the α-protons of the two glutamine residues.

-

Amide proton signals (NH) which may be broad and appear between 6.5-8.5 ppm.

-

A broad singlet for the carboxylic acid proton, typically above 10 ppm.

-

-

¹³C NMR : Expected signals would include:

-

A signal around 28 ppm for the methyl carbons of the Boc group.

-

A signal around 80 ppm for the quaternary carbon of the Boc group.

-

Signals for the α, β, and γ carbons of the glutamine residues.

-

Signals for the amide and carboxylic acid carbonyl carbons in the range of 170-180 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for analyzing peptides.

-

Expected Molecular Ion Peaks :

-

In positive ion mode: [M+H]⁺ at m/z 375.19, [M+Na]⁺ at m/z 397.17.

-

In negative ion mode: [M-H]⁻ at m/z 373.18.

-

-

Fragmentation Analysis : Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence through the observation of characteristic b- and y-ion fragments.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of peptides. A C18 column is typically used with a gradient of water and acetonitrile, often with trifluoroacetic acid (TFA) as an ion-pairing agent. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is generally required for most research applications.

Section 4: Applications in Peptide Synthesis

This compound is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS), particularly for the synthesis of peptides containing Gln-Gln sequences.

Rationale for Using a Dipeptide Building Block

The use of dipeptide building blocks like this compound can offer several advantages in peptide synthesis:

-

Improved Efficiency : Incorporating two residues in a single coupling step can accelerate the synthesis of long peptides.

-

Reduced Side Reactions : For difficult couplings, using a pre-formed dipeptide can sometimes lead to higher yields and purity compared to the stepwise addition of single amino acids.

-

Overcoming Aggregation : In some cases, the use of dipeptides can help to disrupt the secondary structures that lead to on-resin aggregation during SPPS.

Deprotection of the Boc Group

The Boc group is an acid-labile protecting group.[8] It is typically removed using moderately strong acids.

-

Common Deprotection Reagents :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM), typically at a concentration of 25-50%.

-

Hydrogen chloride (HCl) in a suitable organic solvent such as dioxane or ethyl acetate.

-

The deprotection reaction is generally rapid, often completing within 30-60 minutes at room temperature. The resulting free N-terminal amine can then be coupled with the next amino acid in the sequence.

Section 5: Conclusion and Future Perspectives

This compound is a specialized yet fundamental reagent for the synthesis of glutamine-rich peptides. Its chemical properties are dictated by the interplay of the acid-labile Boc protecting group and the two hydrophilic glutamine residues. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its successful application in research and drug development.

While glutamine-containing peptides have shown promise in various therapeutic areas, challenges related to their stability and delivery remain.[9] The use of well-characterized building blocks like this compound is a critical step in addressing these challenges and advancing the development of novel peptide-based therapeutics. Future research may focus on developing more efficient and scalable syntheses of such dipeptides and further exploring their utility in the synthesis of complex and biologically active peptides.

References

-

PubMed. Glutamine-derived peptides: Current progress and future directions. [Link]

-

PubMed. Prediction and improvement of protected peptide solubility in organic solvents. [Link]

-

Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. [Link]

-

ResearchGate. Preparation of N-(BOC)-B-t L-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks | Request PDF. [Link]

-

SLS - Lab Supplies. Boc-Gln-OH, 98% | 408441-25G | SIGMA-ALDRICH. [Link]

- Google Patents.

-

PubMed. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. [Link]

-

ResearchGate. Optimization of Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry Detection of Glutamine-FMOC Ad-Hoc Derivative by Central Composite Design. [Link]

- Google Patents. WO2013115813A1 - Water soluble solid phase peptide synthesis.

-

ResearchGate. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. [Link]

-

National Center for Biotechnology Information. Synthesis of conformationally restricted glutamate and glutamine derivatives from carbonylation of orthopalladated phenylglycine derivatives. [Link]

-

MDPI. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. [Link]

-

ACS Publications. Improved Synthesis of a Cyclic Glutamine Analogue Used in Antiviral Agents Targeting 3C and 3CL Proteases I. [Link]

-

RSC Publishing. Conformation-specific spectroscopy of capped glutamine-containing peptides: role of a single glutamine residue on peptide backbone preferences. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Boc-Gln-OH - SRIRAMCHEM [sriramchem.com]

- 4. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]

- 5. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection [mdpi.com]

- 6. biosynth.com [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Glutamine-derived peptides: Current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Complex Peptides: A Technical Guide to Boc-Gln-Gln-OH

For Immediate Release

A comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis, characterization, and application of N-tert-butoxycarbonyl-L-glutaminyl-L-glutamine (Boc-Gln-Gln-OH). This document provides in-depth, field-proven insights into the strategic use of this essential dipeptide in the construction of complex peptide structures for therapeutic and research applications.

Executive Summary: The Strategic Importance of this compound

N-tert-butoxycarbonyl-L-glutaminyl-L-glutamine, commonly referred to as this compound, is a pivotal intermediate in the synthesis of peptides and peptidomimetics. Its structure, featuring a temporary N-terminal Boc protecting group and a di-glutamine sequence, makes it a valuable building block for introducing consecutive glutamine residues into a peptide chain. Such sequences are critical in a multitude of biologically active peptides, influencing their conformation, solubility, and interaction with biological targets. This guide delineates the fundamental properties, synthesis, purification, and diverse applications of this compound, underscoring its significance in modern drug discovery and biotechnology.

Core Molecular Attributes

A foundational understanding of the physicochemical properties of this compound is paramount for its effective application. These attributes dictate its behavior in synthetic protocols and its handling and storage requirements.

| Property | Value | Source(s) |

| Molecular Weight | 374.39 g/mol | Calculated |

| Molecular Formula | C₁₅H₂₆N₄O₇ | Calculated |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in DMF, DCM, methanol, and other polar organic solvents; sparingly soluble in water.[1] | [1] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated place, protected from light and moisture.[1] | [1] |

The Rationale and Mechanics of Boc Protection

The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, providing temporary protection to the α-amino group of an amino acid or peptide.[2] This protection is crucial to prevent unwanted side reactions, such as self-polymerization, during the formation of a peptide bond.[3] The Boc group's utility lies in its stability to a wide range of nucleophiles and bases, while being readily cleavable under mild acidic conditions, a principle that underpins its use in orthogonal synthesis strategies.

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. Its subsequent removal, or deprotection, is generally accomplished using trifluoroacetic acid (TFA).

Caption: General scheme of Boc protection and deprotection.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a classic example of solution-phase peptide synthesis, a method that offers scalability and control over the purification of intermediates. The process involves the coupling of Boc-Gln-OH with a C-terminally protected glutamine, followed by the selective removal of the C-terminal protecting group.

Materials and Reagents

-

Boc-L-glutamine (Boc-Gln-OH)

-

L-glutamine methyl ester hydrochloride (H-Gln-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

N-Hydroxysuccinimide (NHS) or other activators

-

Triethylamine (TEA) or other non-nucleophilic base

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water

Experimental Workflow

Caption: Solution-phase synthesis workflow for this compound.

Detailed Protocol

-

Activation of Boc-Gln-OH : Dissolve Boc-Gln-OH (1 equivalent) and NHS (1 equivalent) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) and stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours. The formation of the NHS ester can be monitored by thin-layer chromatography (TLC).

-

Coupling Reaction : In a separate flask, suspend H-Gln-OMe·HCl (1 equivalent) in DCM or DMF and add TEA (1.1 equivalents) to neutralize the hydrochloride salt. Stir for 15-20 minutes. Filter the resulting dicyclohexylurea (DCU) precipitate from the activation reaction and add the filtrate containing the activated Boc-Gln-OH-NHS ester to the neutralized H-Gln-OMe solution. Allow the reaction to proceed overnight at room temperature.

-

Workup and Purification of Boc-Gln-Gln-OMe : Filter off any newly formed DCU. Dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Gln-Gln-OMe. This intermediate can be further purified by flash chromatography or recrystallization.

-

Saponification : Dissolve the purified Boc-Gln-Gln-OMe in a mixture of MeOH and water. Cool to 0 °C and add a solution of LiOH (1.5 equivalents) in water dropwise. Monitor the reaction by TLC until the starting material is consumed.

-

Final Workup and Isolation : Acidify the reaction mixture to a pH of 2-3 with cold 1 M HCl. Extract the product with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound as a solid.

Purification and Analytical Characterization

The purity of this compound is critical for its successful use in peptide synthesis. Several analytical techniques are employed to ascertain its identity and purity.

| Analytical Technique | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify the product. | A single major peak corresponding to the product with a purity of ≥98%. |

| Mass Spectrometry (MS) | To confirm the molecular weight. | A peak corresponding to the calculated molecular weight of 374.39 g/mol ([M+H]⁺ or [M+Na]⁺). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure. | ¹H and ¹³C NMR spectra consistent with the proposed structure of this compound. |

Purification of the final product is typically achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Applications in Research and Drug Development

This compound is a versatile building block with broad applications in the life sciences.

-

Peptide Synthesis : It serves as a key intermediate for the incorporation of Gln-Gln motifs in the synthesis of complex peptides and proteins.

-

Drug Development : This dipeptide is crucial in the design and synthesis of peptide-based drugs, where glutamine residues can be important for biological activity and solubility.

-

Biotechnology : this compound is utilized in the modification of proteins and enzymes to enhance their stability and functional properties for various industrial and therapeutic applications.

-

Neuroscience Research : It is a valuable tool in the study of neuropeptides and their roles in neurological processes and disorders.

-

Bioconjugation : The dipeptide can be employed in bioconjugation techniques to link biomolecules to surfaces or other molecules for the development of biosensors and targeted drug delivery systems.

Conclusion: An Indispensable Tool in Peptide Chemistry

This compound represents more than just a chemical intermediate; it is a testament to the enabling power of protecting group chemistry in the intricate science of peptide synthesis. Its strategic use allows for the precise and efficient construction of glutamine-containing peptides, which are at the forefront of therapeutic innovation and biological research. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for any scientist working at the cutting edge of peptide chemistry and drug development.

References

-

Aapptec Peptides. Boc-Gln-OH [13726-85-7]. [Link]

-

Aapptec Peptides. Fmoc-Gln(Trt)-OH; CAS 132327-80-1. [Link]

-

Organic Syntheses. N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine. [Link]

-

Chemistry LibreTexts. Peptide Synthesis. [Link]

-

jOeCHEM. Peptide Synthesis with the Boc Protecting Group. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

An In-depth Technical Guide to Nα-(tert-Butoxycarbonyl)-L-glutaminyl-L-glutamine (Boc-Gln-Gln-OH)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of Nα-(tert-Butoxycarbonyl)-L-glutaminyl-L-glutamine (Boc-Gln-Gln-OH), a specialized dipeptide derivative crucial for advanced peptide synthesis and drug development. We will delve into its chemical identity, synthesis, characterization, and applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: The Significance of this compound in Peptide Chemistry

The synthesis of peptides containing glutamine (Gln) residues presents unique challenges, primarily the propensity of the side-chain amide to undergo undesirable side reactions. This compound, a dipeptide with a tert-Butoxycarbonyl (Boc) protecting group on the N-terminus, serves as a valuable building block in peptide synthesis.[1] The Boc group provides a stable yet readily cleavable protection for the α-amino group, enabling controlled and sequential peptide chain elongation.[2] The use of a dipeptide unit like this compound can streamline the synthesis of glutamine-rich peptide sequences, potentially improving coupling efficiency and minimizing side reactions associated with single glutamine residue additions. This is particularly relevant in the development of therapeutic peptides where glutamine plays a critical role in bioactivity.

Chemical Identity and Physicochemical Properties

A precise and unambiguous identification of a chemical substance is paramount for regulatory compliance and scientific reproducibility.

CAS Number: An Important Clarification

A thorough search of chemical databases and supplier catalogs did not yield a specific, registered CAS (Chemical Abstracts Service) number for the dipeptide this compound. Instead, the consistently identified CAS number is 13726-85-7 , which corresponds to the precursor amino acid derivative, Nα-(tert-Butoxycarbonyl)-L-glutamine (Boc-Gln-OH) .[3][4][5][6]

Expert Insight: The absence of a dedicated CAS number for this compound suggests it is a more specialized reagent that may not have undergone the formal CAS registration process. For novel substances, a CAS number can be assigned upon request to the Chemical Abstracts Service.[6] For laboratory and research purposes, it is crucial to characterize the molecule thoroughly using the analytical methods described in this guide to ensure its identity and purity.

Physicochemical Data

The following table summarizes the key physicochemical properties of the foundational building block, Boc-Gln-OH, which provide a basis for understanding the expected properties of this compound.

| Property | Value (for Boc-Gln-OH) | References |

| Molecular Formula | C₁₀H₁₈N₂O₅ | [3] |

| Molecular Weight | 246.26 g/mol | [3] |

| Appearance | White to off-white powder | [7] |

| Melting Point | 113-116 °C (decomposes) | [3] |

| Solubility | Soluble in DMF, DCM, methanol; sparingly soluble in water. | [7] |

| Optical Rotation [α]20/D | -3.5° (c = 1 in ethanol) | [3] |

For the dipeptide This compound , the expected molecular formula is C₁₅H₂₆N₄O₇ and the molecular weight is 374.39 g/mol . The solubility is anticipated to be similar to or slightly less than Boc-Gln-OH in organic solvents.

Synthesis of this compound: A Practical Workflow

The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the coupling of Boc-Gln-OH with a C-terminally protected L-glutamine, followed by the deprotection of the C-terminus. A more direct approach involves the coupling of Boc-Gln-OH with unprotected L-glutamine. Below is a detailed, self-validating protocol based on established peptide synthesis methodologies.[2][8]

Solution-Phase Synthesis Protocol

This protocol outlines the coupling of Boc-Gln-OH with L-glutamine methyl ester, followed by saponification to yield the final product.

Caption: Workflow for the solution-phase synthesis of this compound.

Materials:

-

Boc-L-glutamine (Boc-Gln-OH)

-

L-glutamine methyl ester hydrochloride

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

DCM (Dichloromethane), anhydrous

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Activation of Boc-Gln-OH:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Gln-OH (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA (2.5 eq) dropwise while stirring.

-

Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the activated ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve L-glutamine methyl ester hydrochloride (1.0 eq) in anhydrous DMF and cool to 0 °C.

-

Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.

-

Slowly add the pre-activated Boc-Gln-OH solution to the L-glutamine methyl ester solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Isolation of Boc-Gln-Gln-OMe:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Gln-Gln-OMe.

-

-

Saponification:

-

Dissolve the crude Boc-Gln-Gln-OMe in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C and add LiOH (1.5 eq) in water.

-

Stir at 0 °C and monitor the reaction by TLC until the starting material is consumed.

-

Carefully acidify the reaction mixture to pH ~3 with cold 1 M HCl.

-

-

Final Workup and Purification:

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

Analytical Characterization: A Self-Validating System

Thorough analytical characterization is essential to confirm the identity, purity, and stability of this compound.[9][10]

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the synthesized this compound and to detect any impurities.

-

Typical Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Detection: UV at 210-220 nm.

-

Expected Result: A single major peak corresponding to this compound. The purity is determined by the peak area percentage.

-

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of this compound.[11]

-

Technique: Electrospray Ionization (ESI-MS).

-

Expected Result:

-

Positive ion mode: [M+H]⁺ at m/z 375.4, [M+Na]⁺ at m/z 397.4.

-

Negative ion mode: [M-H]⁻ at m/z 373.4.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of this compound.[11]

-

¹H NMR: The spectrum should show characteristic signals for the Boc group (a singlet around 1.4 ppm), the α-protons of the two glutamine residues, the β- and γ-protons, and the amide protons.

-

¹³C NMR: The spectrum should show distinct signals for the carbonyl carbons, the α-carbons, the side-chain carbons of the glutamine residues, and the carbons of the Boc protecting group.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the key functional groups present in the molecule.

-

Expected Absorptions:

-

Broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).

-

N-H stretching from the amides (~3400-3200 cm⁻¹).

-

C=O stretching from the carboxylic acid, amides, and carbamate (~1750-1630 cm⁻¹).

-

Applications in Drug Discovery and Development

This compound is a valuable reagent in several areas of pharmaceutical research and development:

-

Peptide Synthesis: As a dipeptide building block, it facilitates the synthesis of complex peptides and peptidomimetics, particularly those with repeating glutamine motifs.[1]

-

Drug Development: It serves as a key intermediate in the synthesis of peptide-based drugs for various therapeutic areas.[1] The glutamine residues can be crucial for receptor binding, solubility, and metabolic stability.

-

Bioconjugation: this compound can be incorporated into larger molecules to enhance their properties, such as solubility and bioavailability.

Conclusion: A Senior Scientist's Perspective

While a registered CAS number for this compound may not be readily available, this in-depth guide provides the necessary framework for its confident synthesis, rigorous characterization, and effective application. The provided protocols and analytical insights are designed to be self-validating, ensuring the integrity of your research. By understanding the nuances of this specialized dipeptide, researchers and drug development professionals can leverage its unique properties to advance the frontiers of medicinal chemistry and bring novel therapeutics to fruition.

References

-

Aapptec Peptides. Boc-Gln-OH [13726-85-7]. [Link]

-

International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

-

PMC. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. [Link]

-

JPT Peptide Technologies. Peptide Characterization & Analytics. [Link]

-

YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]

-

Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

-

BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. [Link]

-

PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. [Link]

-

Intertek. Peptide Characterisation Supporting Peptide Drug Development. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Boc-Gln-OH 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. N-(tert-Butoxycarbonyl)-L-glutamine | 13726-85-7 [chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Boc-Gln-OH - SRIRAMCHEM [sriramchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijsra.net [ijsra.net]

- 10. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]

Navigating the Synthesis and Supply of Boc-Gln-Gln-OH: A Technical Guide for Researchers

For researchers and professionals in the vanguard of drug development and biochemical exploration, the procurement of high-purity peptide building blocks is a critical determinant of project success. Among these, the dipeptide derivative N-α-(tert-Butoxycarbonyl)-L-glutaminyl-L-glutamine (Boc-Gln-Gln-OH) presents both unique opportunities and challenges. This guide offers an in-depth technical overview of this compound, from supplier evaluation and synthesis considerations to its application in pioneering research, ensuring a foundation of scientific integrity and practical insight.

The Strategic Importance of this compound in Peptide Synthesis

This compound is a crucial intermediate in the synthesis of complex peptides and peptide-based therapeutics.[] The N-terminal tert-butoxycarbonyl (Boc) protecting group provides stability and facilitates controlled, stepwise peptide chain elongation in both solid-phase and solution-phase synthesis.[2] The di-glutamine motif is of particular interest in various biological contexts, playing roles in protein structure, enzyme active sites, and as a component of peptide-drug conjugates (PDCs) for targeted therapies.[]

The glutamine residue, however, introduces specific synthetic challenges. Its side-chain amide is susceptible to dehydration, leading to the formation of a nitrile, or intramolecular cyclization to form pyroglutamate, which can terminate peptide chain elongation.[2] The use of a pre-formed, protected dipeptide like this compound can mitigate these risks by reducing the number of coupling and deprotection cycles required, thereby preserving the integrity of the final peptide.

Supplier Landscape and Critical Quality Attributes

Identifying a reliable supplier for this compound is paramount. While several chemical suppliers list the product, researchers must look beyond mere availability and scrutinize the accompanying technical data and quality assurance documentation.

| Supplier | CAS Number | Purity Specification | Molecular Formula | Molecular Weight ( g/mol ) |

| Chem-Impex | 250290-76-7 | ≥ 99.9% (GC, Chiral purity) | C15H26N4O7 | 374.39 |

| GL Biochem (Shanghai) Ltd. | 250290-76-7 | 98.0% | C15H26N4O7 | 374.39000 |

| Dayang Chem (Hangzhou) Co., Ltd. | 250290-76-7 | Not specified | C15H26N4O7 | 374.39 |

| Alfa Chemistry | 250290-76-7 | Not specified | Not specified | Not specified |

Key Considerations for Supplier Qualification:

-

Purity and Analytical Data: A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) for each batch, detailing the purity as determined by relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral purity is also a critical parameter for ensuring the biological activity of the final peptide.

-

Consistency and Traceability: Batch-to-batch consistency is crucial for reproducible research. Inquire about the supplier's quality management system and their ability to provide documentation for traceability of raw materials.

-

Technical Support: A knowledgeable technical support team can be an invaluable resource for troubleshooting synthetic challenges and providing guidance on product handling and storage.

Synthesis of this compound: A Conceptual Workflow

While specific proprietary synthesis protocols may vary between suppliers, a general and logical approach to the synthesis of this compound can be conceptualized based on established peptide chemistry principles. A common strategy involves the coupling of an N-terminally protected glutamine with a C-terminally protected glutamine, followed by selective deprotection.

A plausible synthetic route would be the condensation of N-Boc-L-glutamine with an L-glutamine derivative where the carboxylic acid is protected, for instance, as a methyl or benzyl ester. The coupling reaction is typically mediated by a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to minimize racemization.

Following the coupling, the C-terminal protecting group is selectively removed under conditions that do not affect the N-terminal Boc group, yielding the final product, this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Quality Control and Characterization

A robust quality control (QC) framework is essential to validate the identity, purity, and stability of this compound. Researchers should expect or, if necessary, perform the following analytical tests:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to detect any byproducts from the synthesis.

-

Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and to ensure the absence of residual solvents or other impurities.

-

Optical Rotation: To confirm the stereochemical integrity of the L-amino acids.

-

Melting Point: As a general indicator of purity.

Applications in Drug Development and Research

The utility of this compound extends across various domains of biomedical research, with notable applications in the development of targeted therapeutics.

Peptide-Drug Conjugates (PDCs)

This compound serves as a valuable building block in the synthesis of peptide-drug conjugates (PDCs).[] PDCs are an emerging class of targeted therapies that utilize a peptide to selectively deliver a cytotoxic agent to cancer cells, thereby minimizing off-target toxicity.[3] The Gln-Gln motif can be incorporated into the peptide linker, which is often designed to be cleaved by tumor-specific enzymes, releasing the drug at the site of action.

Probes for Studying Glutamine Metabolism in Cancer

Glutamine is a key nutrient for rapidly proliferating cancer cells, and targeting glutamine metabolism is a promising anti-cancer strategy. Isotopically labeled versions of this compound can be synthesized and incorporated into peptides to serve as probes for studying glutamine uptake and metabolism in cancer cells.

Synthesis of Bioactive Peptides

The Gln-Gln sequence is present in numerous bioactive peptides. The use of this compound can streamline the synthesis of these peptides, facilitating research into their biological functions and therapeutic potential.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound onto a solid support in a manual SPPS workflow.

Materials:

-

Resin (e.g., Merrifield or Wang resin) pre-loaded with the C-terminal amino acid

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

Ninhydrin test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM and DMF.

-

Neutralize the resin with a solution of 5-10% DIEA in DMF.

-

Wash the resin again with DMF.

-

-

Coupling of this compound:

-

Dissolve this compound (1.5-3 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, 1.5-3 equivalents) in DMF.

-

Add DIEA (3-6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-4 hours.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.

-

-

Washing:

-

Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

-

Caption: A typical cycle for incorporating this compound in SPPS.

Conclusion

This compound is a specialized yet indispensable building block for researchers engaged in advanced peptide synthesis and drug development. A thorough understanding of its chemical properties, synthetic challenges, and the critical importance of supplier qualification is essential for its effective utilization. By adhering to rigorous quality control standards and employing optimized synthetic protocols, scientists can confidently incorporate this dipeptide into their research, paving the way for new discoveries and therapeutic innovations.

References

-

Aapptec Peptides. (n.d.). Boc-Gln-OH [13726-85-7]. Retrieved from [Link]

-

Chemsrc. (2025, November 27). This compound | CAS#:250290-76-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Targeted Drug Delivery and Theranostic Strategies in Malignant Lymphomas. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Boc-L-Glutaminyl-L-Glutamine (Boc-Gln-Gln-OH) for Peptide Synthesis

This guide provides an in-depth technical overview of N-tert-butoxycarbonyl-L-glutaminyl-L-glutamine (Boc-Gln-Gln-OH), a crucial dipeptide building block for researchers, chemists, and drug development professionals engaged in peptide synthesis. We will explore its commercial availability, synthesis, purification, and detailed analytical characterization, alongside practical insights into its application in solid-phase and solution-phase peptide synthesis.

Introduction: The Significance of Glutamine Dipeptides in Peptide Chemistry

Glutamine residues play a pivotal role in the structure and function of many biologically active peptides. However, their incorporation during chemical peptide synthesis presents unique challenges. The side-chain amide of glutamine is susceptible to undesirable side reactions, such as dehydration to form a nitrile or cyclization of an N-terminal glutamine to pyroglutamate, which can truncate the peptide chain.[1] The use of protected dipeptide building blocks, such as this compound, can mitigate these issues, streamline the synthesis of glutamine-rich sequences, and improve the solubility of peptide intermediates.

This compound is a valuable reagent that allows for the efficient introduction of a Gln-Gln motif into a growing peptide chain. The N-terminal tert-butoxycarbonyl (Boc) protecting group provides robust protection under basic and nucleophilic conditions, yet is readily cleaved by mild acids, making it highly suitable for Boc-based peptide synthesis strategies.

Commercial Sourcing and Supplier Evaluation

This compound is commercially available from specialized chemical suppliers. When sourcing this dipeptide, it is crucial to partner with a reputable vendor that provides comprehensive analytical data to ensure the quality and purity of the product.

Key Supplier Evaluation Criteria:

-

Purity Specification: Look for suppliers that guarantee a high purity level, typically ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).

-

Comprehensive Certificate of Analysis (CoA): The CoA should include detailed information on the product's identity, purity, and physical properties. Key analytical data to look for are HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy results.

-

Consistency and Traceability: Reputable suppliers maintain batch-to-batch consistency and can provide traceability of the starting materials.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Website | Notes |

| Chem-Impex International, Inc. | A known supplier of a wide range of chemicals for research and development, including protected amino acids and peptides. | |

| Biosynth | Offers a comprehensive catalog of reagents for life sciences, including custom peptide synthesis services. | |

| Bachem | A leading company in the field of peptide chemistry, providing a vast portfolio of amino acid derivatives and peptides. |

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₆N₄O₇ |

| Molecular Weight | 374.39 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Methanol. |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound. A typical reversed-phase HPLC analysis is performed using a C18 column with a gradient elution of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).

Illustrative HPLC Protocol:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 5% to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

The chromatogram should exhibit a single major peak corresponding to the product, with any impurities being minor components.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of this compound. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed at m/z 375.4. Fragmentation patterns in tandem MS (MS/MS) can provide further structural confirmation, often showing characteristic losses of the Boc group (100 Da) or isobutylene (56 Da).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound.

Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):

-

A singlet around 1.4 ppm corresponding to the nine protons of the Boc group.

-

Multiplets in the range of 1.7-2.2 ppm for the β and γ methylene protons of the two glutamine residues.

-

Multiplets around 4.0-4.3 ppm for the α-protons of the glutamine residues.

-

Amide proton signals (which may be broad) between 6.8 and 8.0 ppm.

-

A signal for the carboxylic acid proton, which can be broad and its chemical shift is concentration-dependent.

Expected ¹³C NMR Spectral Features:

-

Signals for the methyl carbons of the Boc group around 28 ppm.

-

Signals for the quaternary carbon of the Boc group around 78-80 ppm.

-

Methylene carbon signals for the glutamine side chains between 27-32 ppm.

-

α-carbon signals around 52-54 ppm.

-

Carbonyl carbon signals for the amide and carboxylic acid groups in the range of 172-176 ppm, and the Boc carbonyl around 155 ppm.[3]

Synthesis and Purification of this compound

While commercially available, an in-house synthesis of this compound may be necessary for specific research needs or large-scale production. A common and effective method is solution-phase peptide synthesis.

Solution-Phase Synthesis Protocol

This protocol outlines the coupling of Boc-L-glutamine with the methyl ester of L-glutamine, followed by saponification to yield the final product.

Diagram 1: Synthetic Scheme for this compound

Caption: A two-step solution-phase synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of L-Glutamine Methyl Ester Hydrochloride (H-Gln-OMe·HCl): This starting material can be prepared by reacting L-glutamine with thionyl chloride in methanol.

-

Peptide Coupling:

-

Dissolve Boc-L-glutamine (1.0 eq), H-Gln-OMe·HCl (1.0 eq), and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Gln-Gln-OMe.

-

-

Saponification:

-

Dissolve the crude Boc-Gln-Gln-OMe in a mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0°C and add a solution of lithium hydroxide (LiOH) (1.2 eq) in water dropwise.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Carefully acidify the reaction mixture to pH 2-3 with cold 1N HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purification

The crude product is typically purified by recrystallization or column chromatography.

-

Recrystallization: A common solvent system for recrystallization is ethyl acetate/hexane.[4] Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

-

Column Chromatography: If recrystallization is not effective, purification can be achieved using silica gel column chromatography with a suitable solvent gradient (e.g., dichloromethane/methanol).

Application in Peptide Synthesis

This compound is a versatile building block for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Diagram 2: Incorporation of this compound in SPPS

Caption: Workflow for incorporating this compound in Boc-SPPS.

Solid-Phase Peptide Synthesis (SPPS)

In Boc-SPPS, the peptide is assembled on a solid support. The incorporation of this compound involves the standard cycle of deprotection, neutralization, and coupling.

Experimental Protocol for Coupling:

-

Deprotection: Treat the peptide-resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the N-terminal Boc group of the growing peptide chain.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base, typically diisopropylethylamine (DIEA), in DCM.

-

Coupling:

-

Pre-activate a solution of this compound (2-4 equivalents) and a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DIEA in DMF.

-

Add the activated dipeptide solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the coupling using a qualitative test such as the Kaiser test.

-

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts before proceeding to the next cycle.

Potential Side Reactions

While the use of this compound minimizes certain side reactions, it is important to be aware of potential issues:

-

Pyroglutamate Formation: Although less likely with a dipeptide, N-terminal glutamine can cyclize to form pyroglutamic acid, especially under basic conditions.[5]

-

Dehydration of the Side-Chain Amide: Under harsh activation conditions, the glutamine side-chain amide can dehydrate to a nitrile. The use of coupling additives like HOBt can help suppress this side reaction.[6]

-

Racemization: While generally low with standard coupling reagents, racemization can occur, particularly during the activation of the carboxylic acid. Performing couplings at low temperatures can minimize this risk.

Conclusion

Boc-L-Glutaminyl-L-Glutamine is a highly valuable and versatile building block in peptide chemistry. Its use facilitates the efficient synthesis of peptides containing the Gln-Gln motif by minimizing common side reactions associated with individual glutamine residues. A thorough understanding of its properties, coupled with careful selection of commercial sources and adherence to optimized synthesis and purification protocols, will enable researchers and drug development professionals to successfully incorporate this dipeptide into complex peptide targets.

References

-

Biotage. (2023, February 2). Can you use normal phase chromatography to purify protected peptides?[Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Scheme 101 Reagents and conditions: (a) Boc-Ala-OH, EDC, HOBt, NMM,...[Link]

-

van der Walle, C. F., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. Journal of The American Society for Mass Spectrometry, 27(11), 1833–1843. [Link]

-

ScienceOpen. (n.d.). Supporting Information. [Link]

-

Oda, A., et al. (2019). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 10(1), 3393. [Link]

-

Sweedler, J. V., et al. (2001). Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons. The Journal of Neuroscience, 21(24), 9681–9688. [Link]

-

Reddy, P. N., et al. (2007). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

-

Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]

-

ResearchGate. (2018, June 4). Has anyone dealt with sample crystallization during the purification steps of SPPS?[Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. [Link]

-

Lee, S., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(7), 1735. [Link]

-

Tachibana, Y., & Umetsu, M. (2020). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. ACS Omega, 5(16), 9329–9336. [Link]

-

McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555–2561. [Link]

-

Aapptec. (n.d.). Boc-Gln-OH [13726-85-7]. [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

ResearchGate. (2025, August 26). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. [Link]

-

Khan Academy. (n.d.). Peptide bond formation. [Link]

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

- Pretsch, E., et al. (2009). Basic 1H- and 13C-NMR Spectroscopy. Springer.

-

ResearchGate. (2021, July 28). The best solvant for for dipeptide recrystallization?[Link]

Sources

- 1. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bachem.com [bachem.com]

Senior Application Scientist Foreword

An In-Depth Technical Guide to the Safety Profile of Boc-Gln-Gln-OH

For Researchers, Scientists, and Drug Development Professionals

In the field of peptide synthesis and drug development, a thorough understanding of the safety profile of our building blocks is not merely a regulatory formality; it is the foundation of sound science and personal safety. This guide addresses Nα-(tert-Butoxycarbonyl)-L-glutaminyl-L-glutamine (this compound), a specialized dipeptide used in the synthesis of more complex peptide structures. A challenge often faced by researchers working with novel or specialized reagents is the absence of a dedicated, comprehensive Safety Data Sheet (SDS). This document serves not only to outline the safety parameters of this compound but also to provide a methodological framework for assessing risk when such data gaps exist. By extrapolating from well-characterized structural analogs—namely Boc-Gln-OH and L-Glutamine—we can construct a robust and scientifically defensible safety profile. This approach empowers the researcher to move forward with confidence, grounded in a logical, evidence-based risk assessment.

Section 1: Compound Identification and Physicochemical Profile

Before a risk assessment can be performed, the subject compound must be clearly identified and its physical properties understood. These properties dictate its potential for exposure and inform handling and storage requirements.

Chemical Structure:

-

Systematic Name: Nα-(tert-Butoxycarbonyl)-L-glutaminyl-L-glutamine

-

Common Abbreviation: this compound

-

Molecular Formula: C₁₅H₂₆N₄O₇

-

Molecular Weight: 374.39 g/mol

The structure consists of two L-glutamine residues linked by a peptide bond, with the N-terminus of the first residue protected by a tert-butoxycarbonyl (Boc) group. The C-terminus remains a free carboxylic acid.

Physicochemical Data Comparison

A specific, verified SDS for this compound is not widely available. Therefore, its properties are benchmarked against its closest structural analog, Boc-Gln-OH , for which extensive data exists.

| Property | This compound (Predicted/Extrapolated) | Boc-Gln-OH (Reference Compound) | Rationale for Extrapolation |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder[1] | The addition of a single amino acid residue is unlikely to alter the solid-state appearance significantly. |

| Molecular Weight | 374.39 g/mol | 246.26 g/mol | Calculated based on chemical formula. |

| Solubility | Expected to be soluble in polar organic solvents (DMF, DMSO) and sparingly soluble in water. | Soluble in DMF, DCM, methanol; sparingly soluble in water.[1] | The peptide backbone and glutamine side chains maintain polarity, while the Boc group adds organic character. Solubility is expected to mirror the monomer. |

| Melting Point | Expected to decompose upon heating, likely at a higher temperature than Boc-Gln-OH. | 113-116 °C (decomposes)[2] | Dipeptides generally have higher melting points than their constituent amino acids due to increased intermolecular hydrogen bonding. |

| Stability | Stable under recommended storage. Sensitive to strong acids (cleavage of Boc group) and bases. Glutamine residues can cyclize or deamidate under harsh conditions. | Stable under recommended storage conditions.[2] Incompatible with strong oxidizing agents. | The chemical functionalities (Boc group, peptide bond, amide side chains) are the same as in many standard peptide synthesis reagents. |

Section 2: Hazard Assessment via Analog Extrapolation

In the absence of specific toxicological data for this compound, we must rely on a weight-of-evidence approach. The primary hazards are associated with the individual components: the Boc-protecting group and the glutamine residues. The safety profile of Boc-Gln-OH is the most relevant surrogate.

Toxicological Profile of Boc-Gln-OH

Safety data sheets for Boc-Gln-OH consistently classify it as not a hazardous substance or mixture according to GHS/CLP regulations.[2] A detailed breakdown of toxicological endpoints reveals a lack of evidence for significant hazard:

-

Acute Toxicity: No data available; shall not be classified as acutely toxic.

-

Skin Corrosion/Irritation: No data available; shall not be classified as a skin irritant.

-

Serious Eye Damage/Irritation: No data available; shall not be classified as an eye irritant.

-

Respiratory or Skin Sensitization: No data available; shall not be classified as a sensitizer.

-

Carcinogenicity/Mutagenicity: No components are listed as carcinogens by IARC, NTP, or OSHA. Shall not be classified as mutagenic or carcinogenic.

Causality Insight: The lack of assigned hazards for Boc-Gln-OH and the base amino acid L-Glutamine[3] is logical. The molecule is composed of a naturally occurring amino acid and a common protecting group that is designed to be biochemically stable yet removable under specific, non-physiological conditions. The peptide bond linking the two glutamine residues in this compound is also a stable, biological linkage. Therefore, the dipeptide is not expected to possess intrinsic reactivity that would lead to acute toxicity or irritation under standard laboratory conditions.

Primary Physical Hazard: The main physical hazard is associated with its form as a fine powder. Like many organic powders, it can form an explosive mixture with air if dispersed in sufficient concentration, although this is a low-probability event in a research setting.[4] The primary concern is the potential for inhalation.

Section 3: Risk Management and Safe Handling Protocols

A low-hazard classification does not justify complacency. Professional laboratory practice dictates that all chemicals be handled with a defined protocol to minimize exposure. The following protocols are designed to be self-validating by creating a system where exposure is inherently minimized.

Protocol 3.1: Engineering Controls & Exposure Minimization

This protocol's objective is to contain the solid powder at the source, preventing inhalation and surface contamination.

-

Work Area Designation: All weighing and solution preparation involving this compound powder must be conducted within a certified chemical fume hood or a powder containment hood.

-

Ventilation: Ensure the fume hood has a face velocity appropriate for handling powders (typically 80-100 feet per minute).

-

Manipulation Technique:

-

When opening the container, do so slowly to avoid creating airborne dust.

-

Use spatulas and weighing instruments gently. Avoid dropping or tapping containers that could aerosolize the powder.

-

If preparing a solution, add the solvent to the powder slowly to wet it before agitation, which prevents the dry powder from becoming airborne.

-

Causality Insight: The primary route of exposure for non-volatile solids is inhalation of dust. By physically containing the powder during manipulation, the risk of respiratory tract exposure is effectively eliminated. This is superior to relying solely on personal respiratory protection in an open lab environment.

Protocol 3.2: Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.

-

Eye Protection: ANSI Z87.1-rated safety glasses with side shields are mandatory at a minimum. If there is a significant risk of splashing (e.g., during vigorous mixing), chemical splash goggles should be worn.

-

Hand Protection: Chemically resistant nitrile gloves are required.

-

Validation Step: Before use, visually inspect gloves for any signs of degradation or puncture.

-

Technique: Use proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating hands. Dispose of gloves immediately after handling the compound.

-

-

Body Protection: A standard laboratory coat must be worn and fully buttoned.

Diagram: Safe Handling Workflow

This diagram outlines the critical decision points and safety checks from receipt to disposal of this compound.

Caption: Workflow for safe handling of this compound powder.

Section 4: Emergency Procedures and Spill Management

While the compound is considered low-hazard, preparedness for accidental releases is crucial.

Protocol 4.1: First Aid Measures

These measures are based on standard laboratory practice and the recommendations for Boc-Gln-OH.[2]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention.

Protocol 4.2: Accidental Release (Spill) Management

This protocol ensures the spill is contained and cleaned without creating secondary hazards.

-

Evacuate & Secure: Ensure the area is well-ventilated. Restrict access to the spill area.

-

Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat. For large spills, respiratory protection (N95 dust mask) may be warranted.

-

Containment & Cleanup:

-

Do NOT use a dry brush or compressed air, as this will aerosolize the powder.

-

Gently cover the spill with a damp paper towel to wet the powder.

-

Carefully sweep up the wetted material and place it into a sealed container labeled as chemical waste.

-

-

Decontamination: Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.

-

Disposal: Dispose of the sealed container and all contaminated materials as chemical waste according to institutional and local regulations.

Diagram: SDS Section Logic

This diagram illustrates how a researcher should logically navigate a Safety Data Sheet to perform a risk assessment.

Caption: Logical information flow for risk assessment using an SDS.

Section 5: Conclusion and Senior Scientist Recommendations

The safety assessment of this compound, based on robust data from its structural analog Boc-Gln-OH, indicates that it is a compound of low intrinsic toxicological hazard. The primary risks are physical, associated with the inhalation of fine powder.

Authoritative Recommendation: Adherence to standard laboratory chemical handling procedures, with a specific emphasis on engineering controls (i.e., use of a fume hood or ventilated enclosure for powder manipulation), is sufficient to ensure safe use. While the compound is not classified as hazardous, it should always be treated with respect, and all waste should be disposed of as chemical waste. The principles of risk assessment by extrapolation, as demonstrated in this guide, are a critical skill for any scientist working on the cutting edge of drug discovery and chemical biology.

References

-

Boc-Gln-OH Product Information. (n.d.). Aapptec Peptides. Retrieved January 22, 2026, from [Link]

-

Safety Data Sheet: L-Glutamine 200mM. (n.d.). Lonza Bioscience. Retrieved January 22, 2026, from [Link]

-

Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7. (n.d.). Fengchen Group. Retrieved January 22, 2026, from [Link]

-

Papaspyridonos, K., et al. (2025). Beyond Efficacy: Ensuring Safety in Peptide Therapeutics through Immunogenicity Assessment. Pharmaceuticals (Basel). Retrieved January 22, 2026, from [Link]

-

Safety Data Sheet: L-Alanyl-L-glutamine. (2024, September 17). Carl Roth. Retrieved January 22, 2026, from [Link]

-

Safety Assessment of Plant-Derived Proteins and Peptides as Used in Cosmetics. (2024, August 10). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Safety and Risk Assessment of Peptides in Cosmetic Products. (n.d.). ToxMinds. Retrieved January 22, 2026, from [Link]

-

Safety Assessment of Plant-Derived Proteins and Peptides as Used in Cosmetics. (2017, September 11). Cosmetic Ingredient Review. Retrieved January 22, 2026, from [Link]

-

Zhang, Z., et al. (2026, January 10). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Organic Letters. Retrieved January 22, 2026, from [Link]

-

Safety Data Sheet: Fmoc-Gln(Trt)-OH. (n.d.). AAPPTec, LLC. Retrieved January 22, 2026, from [Link]

Sources

Navigating the Solubility Landscape of Boc-Gln-Gln-OH: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of N-tert-butoxycarbonyl-L-glutaminyl-L-glutamine (Boc-Gln-Gln-OH), a crucial intermediate in peptide synthesis and drug development. Recognizing the pivotal role of solubility in reaction kinetics, purification, and formulation, this document offers a comprehensive analysis of the physicochemical properties of this compound that govern its behavior in organic solvents. We will delve into the theoretical principles of peptide solubility, present a qualitative assessment of suitable solvents, and provide a detailed, field-proven experimental protocol for determining quantitative solubility. This guide is intended for researchers, chemists, and pharmaceutical scientists to facilitate the effective use of this dipeptide in their discovery and development workflows.

Introduction: The Significance of this compound in Peptide Chemistry

The dipeptide this compound is a fundamental building block in the synthesis of longer peptide chains. The N-terminal tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, offering stability under a range of conditions and allowing for controlled, stepwise peptide elongation.[1] The presence of two glutamine residues, with their polar amide side chains, introduces specific challenges and considerations regarding solubility, particularly in the context of preventing aggregation and ensuring efficient coupling reactions.

A thorough understanding of the solubility of this compound is paramount for several reasons:

-

Homogeneous Reaction Conditions: Achieving complete dissolution of the dipeptide in a chosen solvent is critical for ensuring uniform reaction kinetics and maximizing coupling efficiency during peptide synthesis.

-

Purification Strategy: Knowledge of solubility in various solvents informs the selection of appropriate solvent systems for crystallization, precipitation, and chromatographic purification.

-

Process Optimization and Scale-Up: Predictable solubility is essential for developing robust and scalable synthetic processes in both academic and industrial settings.

-

Formulation Development: For peptides intended for therapeutic use, solubility is a key determinant of bioavailability and the feasibility of different drug delivery strategies.

This guide will provide the foundational knowledge and practical methodologies to empower researchers to confidently address the solubility challenges associated with this compound.

Physicochemical Properties of this compound

The solubility of a peptide is intrinsically linked to its molecular structure and physicochemical properties.[2][3] Key characteristics of this compound are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₆N₄O₇ | [4][5] |

| Molecular Weight | 374.39 g/mol | [4][5] |

| Appearance | White powder | [4] |

| Melting Point | 91-95 °C | [4] |

| Key Structural Features | - N-terminal Boc protecting group- Two glutamine residues- C-terminal carboxylic acid- Two amide side chains |

The presence of the hydrophobic Boc group at the N-terminus enhances the molecule's affinity for organic solvents compared to its unprotected counterpart.[4] However, the two polar amide side chains of the glutamine residues and the C-terminal carboxylic acid are capable of forming strong hydrogen bonds, which can lead to self-aggregation and reduced solubility in non-polar solvents.[6]

Theoretical Framework for the Solubility of this compound in Organic Solvents